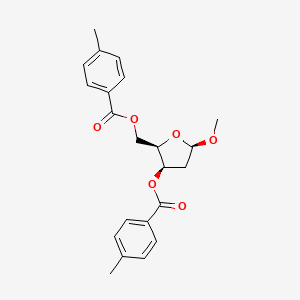

Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3S)-5-methoxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O6/c1-14-4-8-16(9-5-14)21(23)26-13-19-18(12-20(25-3)27-19)28-22(24)17-10-6-15(2)7-11-17/h4-11,18-20H,12-13H2,1-3H3/t18-,19+,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMWQYDEGWXCTH-ABZYKWASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)OC)OC(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](CC(O2)OC)OC(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside is a pivotal intermediate in the synthesis of various nucleoside analogues, which are a cornerstone of antiviral and anticancer therapies. Its strategic importance lies in the protected 2-deoxy-D-ribose core, allowing for the stereoselective formation of glycosidic bonds, a critical step in the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis of this key compound, delving into the underlying chemical principles, detailed experimental protocols, and the critical role of protecting group strategies. The content herein is curated to provide researchers and drug development professionals with the technical insights necessary to navigate the complexities of 2-deoxy-sugar chemistry and leverage this versatile building block in their synthetic endeavors.

Introduction: The Significance of 2-Deoxy-D-Ribofuranosides in Medicinal Chemistry

2-Deoxy-sugars are integral components of a vast array of natural products and synthetic molecules with profound biological activities.[1] In the realm of drug development, 2-deoxy-D-ribonucleosides, in particular, have emerged as a privileged scaffold for the design of potent antiviral and anticancer agents.[2][3] The absence of the hydroxyl group at the C2' position of the ribose moiety is a defining structural feature that imparts unique conformational properties and metabolic stability to these nucleoside analogues, often leading to enhanced therapeutic efficacy.

The synthesis of 2-deoxyglycosides, however, presents significant challenges to the synthetic chemist. The lack of a participating group at the C2 position complicates the control of stereochemistry at the anomeric center during glycosylation reactions.[1][4] This has spurred the development of numerous innovative synthetic strategies to achieve the desired stereoselectivity, a critical factor for biological activity. This compound serves as a crucial, pre-functionalized building block that addresses some of these challenges by protecting the hydroxyl groups at the C3 and C5 positions, thereby directing the course of subsequent glycosylation reactions.

Synthetic Strategy: A Guided Tour

The synthesis of this compound typically commences from the readily available starting material, 2-deoxy-D-ribose. The overall strategy hinges on two key transformations:

-

Selective Methyl Glycosidation: The anomeric hydroxyl group of 2-deoxy-D-ribose is selectively converted to a methyl glycoside. This step is crucial for "locking" the furanose ring form and providing a stable handle for subsequent manipulations.

-

Protecting Group Installation: The remaining hydroxyl groups at the C3 and C5 positions are protected as their toluoyl esters. The choice of the toluoyl group is strategic; it is a robust protecting group that is stable to a wide range of reaction conditions yet can be removed selectively when desired. Furthermore, its steric bulk can influence the stereochemical outcome of subsequent reactions.

The Rationale Behind Protecting Groups

In carbohydrate chemistry, protecting groups are indispensable tools for masking reactive functional groups and directing the regioselectivity and stereoselectivity of chemical transformations.[5] For the synthesis of the target compound, the toluoyl groups serve several critical functions:

-

Preventing Unwanted Side Reactions: The hydroxyl groups at C3 and C5 are nucleophilic and could interfere with the desired glycosylation reaction.

-

Enhancing Solubility: The bulky, aromatic toluoyl groups increase the solubility of the sugar derivative in organic solvents commonly used in synthesis.

-

Influencing Stereoselectivity: The steric hindrance imparted by the protecting groups can direct incoming reagents to a specific face of the molecule, thereby controlling the stereochemical outcome of reactions at the anomeric center.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, validated protocol for the synthesis of this compound, starting from 2-deoxy-D-ribose.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| 2-Deoxy-D-ribose | C₅H₁₀O₄ | 134.13 | 10.0 g |

| Methanol (anhydrous) | CH₃OH | 32.04 | 200 mL |

| Acetyl Chloride | CH₃COCl | 78.50 | 2.0 mL |

| Pyridine (anhydrous) | C₅H₅N | 79.10 | 50 mL |

| p-Toluoyl Chloride | C₈H₇ClO | 154.59 | 2.2 eq |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 150 mL |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed |

| Silica Gel | SiO₂ | 60.08 | For column chromatography |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | For chromatography |

| Hexanes | C₆H₁₄ | 86.18 | For chromatography |

Synthesis of Methyl 2-deoxy-D-ribofuranoside

The initial step involves the Fischer glycosidation of 2-deoxy-D-ribose to form the corresponding methyl glycoside. To favor the formation of the furanoside isomer, the reaction is conducted under carefully controlled conditions.[6]

Procedure:

-

To a stirred solution of 2-deoxy-D-ribose (10.0 g, 74.5 mmol) in anhydrous methanol (200 mL) at 0 °C, slowly add acetyl chloride (2.0 mL).

-

Allow the reaction mixture to warm to room temperature and stir for 15-30 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to ensure the formation of the desired methyl furanoside while minimizing the formation of the pyranoside isomer.

-

Once the reaction is complete, neutralize the mixture by the careful addition of a basic resin (e.g., Dowex OH⁻) or a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude methyl 2-deoxy-D-ribofuranoside as a colorless oil. This crude product is often used in the next step without further purification.

Synthesis of this compound

The subsequent step involves the protection of the hydroxyl groups at the C3 and C5 positions using p-toluoyl chloride.

Procedure:

-

Dissolve the crude methyl 2-deoxy-D-ribofuranoside in anhydrous pyridine (50 mL) and cool the solution to 0 °C in an ice bath.

-

Slowly add p-toluoyl chloride (2.2 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice-water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.

Characterization

The final product should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity. The expected molecular formula is C₂₂H₂₄O₆ with a molecular weight of 384.42 g/mol .[7]

Reaction Mechanism and Stereochemical Considerations

The synthesis of 2-deoxyglycosides is mechanistically distinct from that of their 2-hydroxy counterparts. The absence of a neighboring group at the C2 position means that the stereochemical outcome of glycosylation is not directed by the formation of a cyclic acyloxonium ion intermediate. Instead, the reaction often proceeds through an oxocarbenium ion intermediate, which can be attacked by the nucleophile from either the α or β face, leading to a mixture of anomers.

However, in the synthesis of the title compound, the initial Fischer glycosidation under acidic conditions generally favors the formation of the thermodynamically more stable anomer. The subsequent acylation with p-toluoyl chloride does not affect the stereochemistry at the anomeric center.

Applications in Drug Development

This compound is a versatile intermediate for the synthesis of a wide range of biologically active nucleoside analogues. By activating the anomeric position, this compound can be coupled with various nucleobases to generate modified nucleosides. For instance, it is a key precursor in the synthesis of Decitabine, an anticancer agent.

The toluoyl protecting groups can be removed under basic conditions to unveil the free hydroxyl groups, which can then be further functionalized or are required for biological activity.

Conclusion

The synthesis of this compound is a well-established yet nuanced process that is fundamental to the development of many therapeutic agents. A thorough understanding of the reaction mechanisms, the strategic use of protecting groups, and careful control of reaction conditions are paramount to achieving a successful synthesis. This guide provides the essential knowledge and a practical protocol to empower researchers in their pursuit of novel and effective nucleoside-based drugs.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic pathway from 2-deoxy-D-ribose.

References

-

Stereoselective Approaches to β-Linked 2-Deoxy Sugars. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

-

Stereoselective glycosylation reactions with 2-deoxyglucose: a computational study of some catalysts. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Methods for 2-Deoxyglycoside Synthesis. (2018). ACS Publications. Retrieved January 15, 2026, from [Link]

-

Recent advances in the synthesis of 2-deoxy-glycosides. (2007). ResearchGate. Retrieved January 15, 2026, from [Link]

- Method for producing 2-deoxy-l-ribose. (n.d.). Google Patents.

- 2-deoxy-D-ribose derivates, preparation method and use thereof. (n.d.). Google Patents.

-

Synthesis of l-Deoxyribonucleosides from d-Ribose. (2018). PubMed. Retrieved January 15, 2026, from [Link]

-

Recent developments in the stereoselective synthesis of deoxy glycosides. (n.d.). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

Method for preparing 2-deoxy-D-ribose. (2016). SciSpace. Retrieved January 15, 2026, from [Link]

-

Protecting-group-free synthesis of 2-deoxy-aza-sugars. (2009). PubMed. Retrieved January 15, 2026, from [Link]

-

2-Deoxy-D-Ribose: A Vital Chemical Reagent for Research & Development. (n.d.). Autech Industry Co., Limited. Retrieved January 15, 2026, from [Link]

-

A Convenient Method of Preparing 2-Deoxy-D-ribose1. (1954). Semantic Scholar. Retrieved January 15, 2026, from [Link]

-

Protecting-Group-Free Synthesis of 2-Deoxy-Aza-Sugars. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

-

2′-Deoxy-2′-C-trifluoromethyl β-D-Ribonucleoside Analogues: Synthesis and Antiviral Evaluations. (2006). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]

-

Protecting groups. (n.d.). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

Protecting-Group-Free Synthesis of 2-Deoxy-Aza-Sugars. (2009). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Development of a Novel Synthetic Process for 2-Deoxy-3,5-di-O-p-toluoyl-α-l-ribofuranosyl Chloride: A Versatile Intermediate in the Synthesis of 2'-Deoxy-l-ribonucleosides. (n.d.). Sci-Hub. Retrieved January 15, 2026, from [Link]

-

Synthesis and antiviral evaluation of 2′-deoxy-2′-C-trifluoromethyl β-d-ribonucleoside analogues bearing the five naturally occurring nucleic acid bases. (n.d.). Sci-Hub. Retrieved January 15, 2026, from [Link]

-

Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

Synthesis of 2',3'-dideoxy-3'-fluoro-L-ribonucleosides as potential antiviral agents from D-sorbitol. (2017). Semantic Scholar. Retrieved January 15, 2026, from [Link]

-

Development of a Novel Synthetic Process for 2-Deoxy-3,5-di-O-p-toluoyl-α-l-ribofuranosyl Chloride: A Versatile Intermediate in the Synthesis of 2'-Deoxy-l-ribonucleosides. (2003). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Efficient Synthesis of Methyl 3,5-Di-O-benzyl-α-d-ribofuranoside and Application to the Synthesis of 2'-C-β-Alkoxymethyluridines. (2010). ResearchGate. Retrieved January 15, 2026, from [Link]

-

alpha-D-Ribofuranoside, methyl 2,3,5-tris-O-(trimethylsilyl)-. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

This compound. (n.d.). MedChemExpress. Retrieved January 15, 2026, from [Link]

- Synthesis of 2-deoxy-2, 2-di fluoro-d-ribo furanose-3, 5 di(4-methy/4-nitro-chloro)benzoate and its conversion to gemcitabine hydrochloride thereof. (n.d.). Google Patents.

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. Protecting-Group-Free Synthesis of 2-Deoxy-Aza-Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 7. METHYL 2-DEOXY-3,5-DI-O-P-TOLUOYL-D-*RIB OFURANOSIDE | 4330-34-1 [amp.chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Data of Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside, a key intermediate in the synthesis of various nucleoside analogues used in drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound is a protected form of methyl 2-deoxy-D-ribofuranoside. The toluoyl protecting groups at the 3- and 5-positions enhance its solubility in organic solvents and allow for selective modifications at other positions of the ribofuranose ring. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and the structural elucidation of its derivatives. This guide will delve into the expected spectral features of this compound, drawing upon foundational principles and data from its constituent moieties.

Molecular Structure and Numbering

The structure of this compound with the standard numbering convention for the ribofuranose ring and the toluoyl groups is presented below. This numbering will be used for the assignment of spectroscopic signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide key information about the stereochemistry of the glycosidic bond and the conformation of the furanose ring.

Experimental Protocol: NMR Data Acquisition

A generalized protocol for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and can influence chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[1]

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay may be necessary.

-

2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will exhibit distinct signals for the protons of the ribofuranose ring, the methoxy group, and the two toluoyl groups. The anomeric proton (H-1') is particularly diagnostic for determining the α or β configuration of the methyl glycoside.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| H-1' | ~5.0-5.2 | dd | ~5-7 (J to H-2'a), ~2-3 (J to H-2'b) | The chemical shift and coupling pattern are indicative of the anomeric configuration. |

| H-2'a, H-2'b | ~2.2-2.6 | m | The two protons at the 2'-position are diastereotopic and will appear as a complex multiplet. | |

| H-3' | ~5.3-5.5 | m | This proton is shifted downfield due to the deshielding effect of the adjacent toluoyl group. | |

| H-4' | ~4.3-4.5 | m | ||

| H-5'a, H-5'b | ~4.4-4.6 | m | These protons are shifted downfield due to the deshielding effect of the adjacent toluoyl group. | |

| OCH₃ | ~3.3-3.4 | s | A sharp singlet corresponding to the methyl group of the glycoside. | |

| Ar-H (toluoyl) | ~7.2-8.0 | d, d | ~8 | Two sets of doublets are expected for the aromatic protons of the two p-toluoyl groups. |

| Ar-CH₃ (toluoyl) | ~2.4 | s | A sharp singlet for the methyl groups on the aromatic rings. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals for all 22 carbon atoms in the molecule. The chemical shifts of the furanose ring carbons are sensitive to the stereochemistry and conformation.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1' | ~105-108 | The anomeric carbon chemical shift is a key indicator of the α/β configuration. |

| C-2' | ~38-42 | This is the only methylene carbon in the furanose ring. |

| C-3' | ~74-78 | Acylated carbon, shifted downfield. |

| C-4' | ~80-84 | |

| C-5' | ~63-67 | Acylated carbon, shifted downfield. |

| OCH₃ | ~55-57 | |

| C=O (toluoyl) | ~165-167 | Two signals are expected for the two ester carbonyls. |

| C-Ar (toluoyl) | ~128-145 | A set of signals for the aromatic carbons. |

| Ar-CH₃ (toluoyl) | ~21-22 |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[2] For this compound, the IR spectrum will be dominated by the strong absorptions of the ester carbonyl groups.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a solid or liquid sample.

-

Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded.

-

Sample Spectrum: The sample is then placed in the beam path, and the spectrum is recorded. The instrument's software will automatically subtract the background.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

Predicted IR Spectral Data

The key diagnostic bands in the IR spectrum are summarized in the table below.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| C=O (ester) | 1720-1740 | Strong, sharp | This is the most characteristic band for the toluoyl ester groups.[3][4] |

| C-O (ester) | 1250-1300 and 1100-1150 | Strong | Two distinct C-O stretching bands are expected for the ester linkages.[3] |

| C-H (aromatic) | 3000-3100 | Medium | Stretching vibrations of the C-H bonds on the aromatic rings. |

| C-H (aliphatic) | 2850-3000 | Medium | Stretching vibrations of the C-H bonds of the ribofuranose ring and the methyl groups. |

| C=C (aromatic) | 1600-1450 | Medium to weak | Aromatic ring stretching vibrations. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.[5] For this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred to observe the molecular ion with minimal fragmentation.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1-10 µM).

-

Ionization: Introduce the sample into the mass spectrometer using a soft ionization source like ESI.

-

Mass Analysis: Acquire the mass spectrum in positive ion mode. Adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are commonly observed for carbohydrates.

-

Tandem MS (MS/MS): For further structural information, the molecular ion can be selected and fragmented by collision-induced dissociation (CID) to observe characteristic fragment ions.

Predicted Mass Spectrometry Data

The expected molecular weight and key fragment ions are detailed below.

| Parameter | Predicted Value |

| Molecular Formula | C₂₂H₂₄O₆ |

| Molecular Weight | 384.42 g/mol |

| [M+H]⁺ | m/z 385.16 |

| [M+Na]⁺ | m/z 407.14 |

| Key Fragment Ions | m/z 265 (loss of a toluoyl group), m/z 119 (toluoyl cation) |

Fragmentation Pathway

The fragmentation of the molecular ion in MS/MS experiments can provide valuable structural information. A plausible fragmentation pathway is the cleavage of the glycosidic bond and the ester linkages.

Caption: A simplified predicted fragmentation pathway for this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. While experimental data for this specific compound is not widely available in the public domain, the interpretations presented here, based on the analysis of its constituent parts and fundamental spectroscopic principles, offer a robust framework for its characterization. These data and protocols are intended to assist researchers in the synthesis, purification, and structural elucidation of this important nucleoside intermediate and its derivatives, thereby supporting the advancement of drug discovery and development.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Field, L. D., Li, H., & Magill, A. M. (2013).

-

Characteristic ¹H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach. (n.d.). National Institutes of Health. Retrieved from [Link]

-

p-Toluic Acid. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

-

Infrared Spectroscopy. (n.d.). Retrieved from [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

-

IR Spectrum: Esters. (n.d.). Química Orgánica. Retrieved from [Link]

Sources

- 1. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. IR Spectrum: Esters [quimicaorganica.org]

- 5. chemguide.co.uk [chemguide.co.uk]

Whitepaper: The Strategic Role of Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside is a pivotal, non-biologically active synthetic intermediate that serves as a cornerstone in the construction of modified 2'-deoxynucleosides. Its intrinsic value lies not in its own pharmacological profile, but in its role as a stable, versatile precursor for the synthesis of potent antiviral and anticancer nucleoside analogues. The toluoyl protecting groups at the 3' and 5' positions of the deoxyribose sugar offer robust stability during synthesis and facilitate controlled, stereoselective glycosylation reactions. This guide elucidates the chemical significance of this compound, its application in the synthesis of therapeutic agents, and provides detailed protocols for its use in the laboratory setting.

Introduction: A Chemist's View of a Crucial Building Block

In the field of medicinal chemistry, the final therapeutic agent is often the result of a multi-step synthesis involving strategically designed intermediates. This compound is a prime example of such a critical component. It is a derivative of 2-deoxy-D-ribose, the fundamental sugar moiety of DNA. However, the addition of methyl and toluoyl groups fundamentally alters its purpose, transforming it from a biological sugar into a specialized chemical tool.

Chemical Structure and the Significance of Toluoyl Protection

The structure consists of a methyl glycoside of 2-deoxy-D-ribofuranose where the hydroxyl groups at the 3' and 5' positions are protected as toluoyl esters.

-

2-Deoxy-D-ribose Core: The five-membered furanose ring lacking a hydroxyl group at the 2' position is the key scaffold for creating DNA nucleoside analogues.

-

Toluoyl (p-toluoyl) Groups: These are aromatic ester protecting groups derived from p-toluic acid. In nucleoside synthesis, protecting groups are indispensable for preventing unwanted side reactions.[1][2] The toluoyl groups are chosen for specific reasons:

-

Stability: They are stable to a wide range of reaction conditions, preventing their premature removal during synthesis.[3]

-

Stereochemical Control: The bulky nature of the toluoyl group at the 3' position helps direct the incoming nucleobase to the correct anomeric position (β-anomer) during glycosylation, which is crucial for biological activity.

-

Enhanced Crystallinity: The aromatic rings often improve the crystallinity of intermediates, simplifying purification by recrystallization.

-

Controlled Removal: They can be reliably removed under basic conditions (e.g., with sodium methoxide in methanol) at the end of the synthesis to reveal the final, active nucleoside.[4]

-

The primary role of this compound is to be converted into its more reactive halide form, typically 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranosyl chloride . This chloride is the key electrophile that reacts with various nucleobases to form the crucial C-N glycosidic bond.[4][5]

Core Application: Synthesis of Biologically Active Nucleosides

The primary utility of toluoyl-protected deoxyribose is as a key intermediate in the synthesis of nucleoside analogues with therapeutic potential.[6][7] These synthetic nucleosides can function as chain terminators in viral replication or as cytotoxic agents in cancer cells.

The Vorbrüggen Glycosylation Pathway

The most common application involves the Vorbrüggen glycosylation, a standard method for coupling a protected sugar with a silylated nucleobase in the presence of a Lewis acid catalyst.

Caption: Workflow for nucleoside synthesis using the toluoyl-protected intermediate.

This process allows for the efficient and stereoselective creation of novel nucleoside analogues that can be screened for biological activity.

Biological Activities of Derived Nucleosides

While this compound itself is not bioactive, the compounds synthesized from it have shown significant therapeutic effects.

Antiviral Agents

The intermediate is crucial for creating nucleoside analogues that target viral polymerases. By mimicking natural nucleosides, they are incorporated into the growing viral DNA or RNA chain, leading to chain termination and halting replication.

-

Anti-Herpes Activity: Glycosylation of silylated pyrimidines with 2-deoxy-3,5-di-O-p-toluoyl-D-ribofuranosyl chloride has been used to synthesize nucleosides that, after deprotection, show activity against Herpes Simplex Virus (HSV-1 and HSV-2).[4]

-

Anti-Hepatitis B Virus (HBV) Agents: The L-enantiomer of the intermediate, 2-deoxy-3,5-di-O-p-toluoyl-α-L-ribofuranosyl chloride, is a versatile precursor for synthesizing L-nucleosides like β-L-thymidine and L-FMAU, which are potent anti-HBV agents.[6][7]

Anticancer Agents

Modified nucleosides can also act as antimetabolites in rapidly dividing cancer cells. They interfere with DNA synthesis, leading to cell cycle arrest and apoptosis.

-

Gemcitabine Precursors: The synthesis of Gemcitabine (a potent anticancer drug) involves related difluorinated ribofuranose intermediates that are similarly protected with benzoyl or toluoyl groups during the crucial glycosylation step.[8]

-

Fluorescent Guanosine Analogues: The intermediate has been used to synthesize highly fluorescent guanosine analogues, which are valuable tools for studying DNA structure and protein-DNA interactions in cancer research.[9]

Experimental Protocols

The following protocols provide a generalized framework. Researchers must adapt concentrations, reaction times, and purification methods based on the specific nucleobase and laboratory conditions.

Protocol 1: Synthesis of 2-deoxy-3,5-di-O-toluoyl-D-ribofuranosyl chloride

This protocol describes the activation of the methyl glycoside to the more reactive glycosyl chloride.

Rationale: The anomeric methyl group is a poor leaving group. Converting it to a chloride creates a highly reactive electrophilic center at C1', which is essential for the subsequent nucleophilic attack by the nucleobase.

-

Preparation: Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Reaction: Bubble anhydrous hydrogen chloride gas through the solution or add a saturated solution of HCl in anhydrous diethyl ether dropwise.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once complete, evaporate the solvent under reduced pressure in situ. The resulting crude 2-deoxy-3,5-di-O-toluoyl-D-ribofuranosyl chloride is highly moisture-sensitive and is typically used immediately in the next step without further purification.

Protocol 2: Vorbrüggen Glycosylation with a Silylated Nucleobase

This protocol outlines the core coupling reaction.

Rationale: Silylating the nucleobase (e.g., with HMDS) increases its solubility in organic solvents and enhances the nucleophilicity of the ring nitrogen, facilitating the attack on the glycosyl chloride. The Lewis acid catalyst (e.g., SnCl₄ or TMSOTf) activates the glycosyl chloride, promoting the formation of the C-N bond.

-

Base Preparation: In a separate flame-dried flask, suspend the desired nucleobase (1.2 equivalents) in anhydrous acetonitrile. Add hexamethyldisilazane (HMDS) and a catalytic amount of trimethylsilyl chloride (TMSCl). Reflux the mixture until the solution becomes clear, indicating complete silylation. Cool to room temperature and remove excess silylating agents under vacuum.

-

Coupling Reaction: Dissolve the silylated base in anhydrous dichloromethane and cool to 0°C.

-

Addition: Add a solution of the freshly prepared 2-deoxy-3,5-di-O-toluoyl-D-ribofuranosyl chloride (1 equivalent) in anhydrous dichloromethane, followed by the dropwise addition of a Lewis acid catalyst such as tin(IV) chloride (SnCl₄, 1.2 equivalents).

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the formation of the protected nucleoside.

-

Quenching and Workup: Quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude protected nucleoside by column chromatography on silica gel.

Protocol 3: Deprotection of Toluoyl Groups

This final step yields the target nucleoside.

Rationale: The ester linkages of the toluoyl groups are susceptible to base-catalyzed hydrolysis (saponification). Sodium methoxide provides a strong nucleophile (methoxide ion) to efficiently cleave the esters, liberating the free hydroxyl groups.

-

Dissolution: Dissolve the purified, protected nucleoside in anhydrous methanol.

-

Deprotection: Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol (e.g., 0.1 M).

-

Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is fully converted to the more polar product.

-

Neutralization: Neutralize the reaction mixture with an acidic ion-exchange resin (e.g., Dowex-50 H⁺) or by adding glacial acetic acid until pH 7.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The resulting crude nucleoside can be purified by recrystallization or column chromatography.

Contextual Biology: The Unprotected 2-Deoxy-D-Ribose Core

It is important to distinguish the inert, protected intermediate from its unprotected core. The parent sugar, 2-deoxy-D-ribose, is not inert and exhibits distinct biological activities. Studies have shown that at high concentrations, 2-deoxy-D-ribose can induce cellular damage by increasing oxidative stress and protein glycation.[10] It has been demonstrated to provoke cytotoxicity and apoptosis in various cell lines, including pancreatic beta-cells and human lymphocytes.[10][11] This activity is often linked to the generation of reactive oxygen species (ROS).[12][13] This inherent cytotoxicity of the core sugar underscores the necessity of the toluoyl protecting groups, which mask the reactive hydroxyls and render the molecule stable and non-toxic for its role as a synthetic building block.

Conclusion and Future Perspectives

This compound represents a classic example of enabling chemistry. While devoid of direct biological activity, its carefully designed structure provides the stability and reactivity required to construct a vast array of modified nucleosides. Its continued use in both academic and industrial laboratories highlights its importance in the discovery pipeline for new antiviral and anticancer therapeutics. Future work will likely involve adapting this versatile intermediate for the synthesis of increasingly complex nucleoside analogues, including those with modifications at other positions of the sugar or base, further expanding the arsenal of potential drug candidates.

References

-

Chen, H. Y., et al. (2010). 2-Deoxy-D-ribose induces cellular damage by increasing oxidative stress and protein glycation in a pancreatic beta-cell line. Metabolism, 59(3), 325-32. Available at: [Link]

-

Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]

-

Srivastava, P. C., et al. (1983). Synthesis and Antiviral Activity of Certain 9-beta-D-ribofuranosylpurine-6-carboxamides. Journal of Medicinal Chemistry. Available at: [Link]

-

Ghiara, P., et al. (1995). D-ribose and deoxy-D-ribose induce apoptosis in human quiescent peripheral blood mononuclear cells. Biochemical and Biophysical Research Communications, 212(1), 38-44. Available at: [Link]

-

Takahashi, Y., et al. (2006). 2-Deoxy-D-ribose inhibits hypoxia-induced apoptosis by suppressing the phosphorylation of p38 MAPK. Biochemical and Biophysical Research Communications, 342(1), 280-5. Available at: [Link]

-

Srivastava, P. C., et al. (1982). Synthesis and antiviral and antimicrobial activity of certain 1-beta-D-ribofuranosyl-4,5-disubstituted imidazoles. Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Development of a Novel Synthetic Process for 2-Deoxy-3,5-di-O-p-toluoyl-α-l-ribofuranosyl Chloride: A Versatile Intermediate in the Synthesis of 2'-Deoxy-l-ribonucleosides. Available at: [Link]

-

Guseĭnov, F. I., et al. (1991). [Synthesis and study of 5-(trialkylsilyl)pyrimidine nucleosides. A new alpha-2'-deoxynucleoside with antiherpes activity]. Bioorganicheskaia khimiia, 17(7), 970-6. Available at: [Link]

-

Madridge Publishers. (n.d.). The Synthesis of Ribose and Nucleoside Derivatives. Available at: [Link]

-

Witkowski, J. T., et al. (1972). Design, synthesis, and broad spectrum antiviral activity of 1- -D-ribofuranosyl-1,2,4-triazole-3-carboxamide and related nucleosides. Journal of Medicinal Chemistry, 15(11), 1150-4. Available at: [Link]

-

De Clercq, E., et al. (1991). Antiviral activities of ribavirin, 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide, and 6'-(R)-6'-C-methylneplanocin A against several ortho- and paramyxoviruses. Antimicrobial Agents and Chemotherapy, 35(12), 2617-20. Available at: [Link]

-

Suji, G., & Sivakami, S. (2008). 2-Deoxy-D-ribose-induced oxidative stress causes apoptosis in human monocytic cells: prevention by pyridoxal-5'-phosphate. Toxicology in Vitro, 22(4), 968-79. Available at: [Link]

-

ResearchGate. (n.d.). Development of a Novel Synthetic Process for 2-Deoxy-3,5-di-O-p-toluoyl-α-l-ribofuranosyl Chloride. Available at: [Link]

-

Seliger, H. (2000). Protection of 5′-Hydroxy Functions of Nucleosides. Current Protocols in Nucleic Acid Chemistry. Available at: [Link]

-

De Clercq, E., et al. (1990). Antiviral activities of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide and related compounds. Antimicrobial Agents and Chemotherapy, 34(2), 281-7. Available at: [Link]

-

Seliger, H. (2001). Protection of 5'-hydroxy functions of nucleosides. Current Protocols in Nucleic Acid Chemistry. Available at: [Link]

-

Leonard, N. J., & Sciavolino, F. C. (1968). Stereochemistry of the anomers of methyl 2-deoxy-D-ribofuranoside. Synthesis of methyl 5-(6-aminopurin-9-yl)-2,5-dideoxy-alpha-D-ribofuranoside, a "reversed" nucleoside. The Journal of Organic Chemistry, 33(8), 3169-74. Available at: [Link]

-

ResearchGate. (n.d.). Efficient Synthesis of Methyl 3,5-Di-O-benzyl-α-d-ribofuranoside and Application to the Synthesis of 2'-C-β-Alkoxymethyluridines. Available at: [Link]

- Google Patents. (n.d.). WO2006095359A1 - Synthesis of 2-deoxy-2, 2-di fluoro-d-ribo furanose-3, 5 di(4-methy/4-nitro-chloro)benzoate and its conversion to gemcitabine hydrochloride thereof.

Sources

- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. [Synthesis and study of 5-(trialkylsilyl)pyrimidine nucleosides. A new alpha-2'-deoxynucleoside with antiherpes activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,5-Di-O-(p-toluyl)-2-deoxy-D-ribofuranosyl chloride (CAS 4330-21-6) | Abcam [abcam.com]

- 6. sci-hub.ru [sci-hub.ru]

- 7. researchgate.net [researchgate.net]

- 8. WO2006095359A1 - Synthesis of 2-deoxy-2, 2-di fluoro-d-ribo furanose-3, 5 di(4-methy/4-nitro-chloro)benzoate and its conversion to gemcitabine hydrochloride thereof - Google Patents [patents.google.com]

- 9. scbt.com [scbt.com]

- 10. 2-Deoxy-D-ribose induces cellular damage by increasing oxidative stress and protein glycation in a pancreatic beta-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. D-ribose and deoxy-D-ribose induce apoptosis in human quiescent peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. 2-Deoxy-D-ribose-induced oxidative stress causes apoptosis in human monocytic cells: prevention by pyridoxal-5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside in Nucleoside Synthesis

Abstract

The synthesis of 2'-deoxynucleosides, the fundamental building blocks of DNA, presents unique stereochemical challenges that have driven the development of sophisticated chemical strategies. At the heart of many of these strategies lies the use of meticulously designed glycosyl donors. This technical guide provides an in-depth exploration of Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside and its activated derivatives, such as the corresponding 1-chloro sugar, as pivotal intermediates in modern nucleoside synthesis. We will dissect the strategic importance of its structural features, particularly the toluoyl protecting groups, and detail its application in the context of the widely adopted Vorbrüggen glycosylation. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the causality behind synthetic choices and a practical guide to methodologies in this critical area of medicinal chemistry.

The Synthetic Challenge of 2'-Deoxynucleosides

2'-Deoxynucleosides and their analogues are not only the constituents of genetic material but also form a cornerstone of antiviral and anticancer therapeutics.[1][2] Drugs like Zidovudine (AZT) and Gemcitabine function by mimicking natural nucleosides to disrupt viral replication or cancer cell proliferation. The efficacy of these molecules is critically dependent on their precise three-dimensional structure, specifically the β-configuration of the N-glycosidic bond that links the nucleobase to the sugar moiety.

The primary challenge in synthesizing 2'-deoxynucleosides stems from the absence of a hydroxyl group at the C2' position of the furanose ring.[3] In ribonucleoside synthesis, a C2'-acyl protecting group provides crucial "neighboring group participation." It forms a transient cyclic intermediate that shields the α-face of the sugar, forcing the incoming nucleobase to attack from the β-face, thus ensuring the desired stereochemistry.[4] Without this directing group, the activation of a 2-deoxyribose donor often leads to the formation of a planar oxocarbenium ion intermediate. The nucleobase can then attack from either face, typically resulting in a mixture of α and β anomers which can be difficult and costly to separate.[5]

The Glycosyl Donor: A Strategic Design

To overcome the challenge of stereocontrol, chemists rely on carefully engineered glycosyl donors. This compound, and more commonly, its activated halide form, 2-Deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranosyl chloride, serves as a workhorse intermediate for this purpose.[6][7][8]

mol [image="https://storage.googleapis.com/gemini-generative-ai-public-data/chem_img/2-Deoxy-3,5-di-O-p-toluoyl-D-erythro-pentofuranosyl_Chloride.png", label=""]; } dot Caption: 2-Deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranosyl Chloride.

The strategic value of this molecule lies in the specific roles played by each of its components:

-

1-α-Chloro Group: This anomeric chloride is an excellent leaving group. In the presence of a Lewis acid catalyst, it readily departs, facilitating the formation of the reactive electrophilic intermediate required for coupling with the nucleobase.[9][10]

-

2'-Deoxy Position: This is the defining feature that makes the molecule a precursor for DNA building blocks.

-

3,5-di-O-toluoyl Protecting Groups: The choice of the toluoyl (p-methylbenzoyl) groups is a deliberate and critical design element.[11][12]

-

Protection: They effectively shield the primary (5'-OH) and secondary (3'-OH) hydroxyl groups from participating in undesired side reactions during the glycosylation step.[12][13]

-

Stability and Crystallinity: Toluoyl esters are generally more stable than acetates and often impart crystallinity to the protected sugar and subsequent nucleoside products, which significantly aids in purification by recrystallization.

-

Stereoelectronic Influence: While not providing direct neighboring group participation, the bulky and electron-withdrawing nature of these groups influences the conformation of the furanose ring and the stability of the transition states, thereby affecting the α/β anomer ratio of the final product.[14]

-

Lability: The ester linkages are stable under the neutral or acidic conditions of the glycosylation reaction but can be cleanly and efficiently cleaved under basic conditions (e.g., methanolic ammonia or sodium methoxide in methanol) during the final deprotection step to yield the target nucleoside.[6]

-

The Silyl-Hilbert-Johnson (Vorbrüggen) Glycosylation

The most robust and widely used method for coupling a protected 2-deoxyribose donor with a nucleobase is the Silyl-Hilbert-Johnson reaction, commonly known as the Vorbrüggen glycosylation.[5] This method provides a reliable pathway to both purine and pyrimidine nucleosides.

The reaction proceeds through a well-defined, multi-step, one-pot process:

-

Nucleobase Silylation: The nucleobase (e.g., thymine, N⁶-benzoyladenine) is rendered more nucleophilic and soluble in anhydrous organic solvents by reacting it with a silylating agent, such as hexamethyldisilazane (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA), often with a catalytic amount of ammonium sulfate or a silyl triflate.[4][15] This step converts the N-H protons into N-SiMe₃ groups.

-

Glycosylation: The protected sugar donor, 2-Deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranosyl chloride, is introduced along with a Lewis acid catalyst (e.g., SnCl₄, TMSOTf). The Lewis acid coordinates to the furanose ring oxygen and facilitates the departure of the anomeric chloride, generating the key oxocarbenium ion intermediate.

-

Nucleophilic Attack: The silylated nucleobase attacks the anomeric carbon (C1'). This is the crucial bond-forming step. As discussed, the lack of a C2' directing group means this attack can occur from either face, often yielding an anomeric mixture.[5]

-

Deprotection: Following purification of the protected nucleoside, the toluoyl groups are removed under basic conditions to afford the final 2'-deoxynucleoside.

// Nodes Base [label="Nucleobase\n(e.g., Thymine)"]; SilylatingAgent [label="Silylating Agent\n(HMDS, BSA)"]; SilylatedBase [label="Silylated Nucleobase\n(Soluble, Nucleophilic)"]; SugarDonor [label="2-Deoxy-3,5-di-O-toluoyl-\nα-D-ribofuranosyl chloride"]; LewisAcid [label="Lewis Acid\n(SnCl₄, TMSOTf)"]; Coupling [label="Glycosylation Reaction\n(Anhydrous Solvent)"]; ProtectedNucleoside [label="Protected Nucleoside\n(α/β Mixture)"]; Purification1 [label="Chromatographic\nSeparation of Anomers"]; Deprotection [label="Base-mediated Deprotection\n(e.g., NH₃/MeOH)"]; FinalProduct [label="Final β-2'-Deoxynucleoside"];

// Edges Base -> Coupling; SilylatingAgent -> Base [label="Silylation", style=dotted]; Base -> SilylatedBase [style=invis]; // for alignment SugarDonor -> Coupling; LewisAcid -> Coupling [label="Catalysis", style=dotted]; Coupling -> ProtectedNucleoside; ProtectedNucleoside -> Purification1; Purification1 -> Deprotection; Deprotection -> FinalProduct; } dot Caption: Generalized experimental workflow for 2'-deoxynucleoside synthesis.

Quantitative Data Summary

The efficiency and stereoselectivity of the Vorbrüggen reaction are highly dependent on the specific nucleobase, catalyst, and reaction conditions. Below is a table summarizing representative outcomes.

| Nucleobase (Silylated) | Lewis Acid | Solvent | Temp (°C) | Approx. Yield (%) | Approx. α:β Ratio |

| 5-Fluorouracil | TMSOTf | Acetonitrile | RT | 75-85 | ~1:4 |

| N⁶-Benzoyladenine | SnCl₄ | 1,2-Dichloroethane | RT | 60-70 | ~1:3 |

| N⁴-Benzoylcytosine | TMSOTf | Acetonitrile | 0 to RT | 70-80 | ~1:5 |

| N²-Isobutyrylguanine | TMSOTf | Acetonitrile | 60 | 50-60 | ~1:2 |

Note: Yields and ratios are illustrative and can vary significantly based on specific literature procedures.

Experimental Protocol: Synthesis of a Pyrimidine 2'-Deoxynucleoside

This section provides a trusted, self-validating methodology for the synthesis of a generic pyrimidine 2'-deoxynucleoside using the toluoyl-protected chloride donor.

Step 1: Silylation of the Pyrimidine Base

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyrimidine base (1.0 eq) and a catalytic amount of ammonium sulfate.

-

Add hexamethyldisilazane (HMDS) (3-4 eq).

-

Heat the suspension to reflux (approx. 130°C) with stirring until the solution becomes clear (typically 2-4 hours).

-

Remove excess HMDS under vacuum to obtain the silylated base as a solid or oil, which is used directly in the next step.

Step 2: Glycosylation

-

Dissolve the silylated base in an anhydrous solvent such as acetonitrile or 1,2-dichloroethane (DCE).

-

In a separate flame-dried flask, dissolve 2-Deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranosyl chloride (1.1 eq) in the same anhydrous solvent.

-

Cool the silylated base solution to 0°C.

-

Add the solution of the sugar donor to the silylated base.

-

Slowly add the Lewis acid (e.g., TMSOTf, 1.2 eq) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

Upon completion, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude residue by silica gel column chromatography to separate the desired β-anomer from the α-anomer and other impurities. The anomeric configuration is confirmed by ¹H NMR spectroscopy.

Step 4: Deprotection

-

Dissolve the purified, protected β-nucleoside in methanol.

-

Cool the solution to 0°C and bubble with ammonia gas until saturated, or add a solution of sodium methoxide in methanol.

-

Seal the vessel and stir at room temperature for 12-24 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the final product by recrystallization or silica gel chromatography to yield the pure 2'-deoxynucleoside.

Conclusion and Future Perspectives

This compound, and its corresponding 1-halide derivative, remains a cornerstone glycosyl donor in the synthesis of 2'-deoxynucleosides. Its design thoughtfully balances the need for protecting group stability with the requirement for facile removal, while influencing the challenging stereochemical outcome of the glycosidic bond formation. The Vorbrüggen glycosylation, enabled by this donor, is a testament to the power of physical organic principles in solving complex synthetic problems. While enzymatic and other novel glycosylation methods continue to emerge, the strategies detailed herein provide a fundamental and field-proven approach that continues to be essential for the production of vital therapeutic agents and research tools.

References

-

Wikipedia. (n.d.). Synthesis of nucleosides. Retrieved from [Link]

-

ResearchGate. (n.d.). Vorbrüggen glycosylation reaction and its mechanism. Retrieved from [Link]

- Kazimierczuk, Z., Cottam, H. B., & Robins, R. K. (1984). Synthesis of 2'-deoxytubercidin, 2'-deoxyadenosine, and related 2'-deoxynucleosides via a novel direct stereospecific sodium salt glycosylation procedure. Journal of the American Chemical Society, 106(21), 6379–6382.

- Li, N. S., & Piccirilli, J. A. (2012). Efficient synthesis of 2'-C-α-aminomethyl-2'-deoxynucleosides.

-

ResearchGate. (n.d.). Proposed mechanism of stereoselective N-glycosylation under Vorbrüggen conditions. Retrieved from [Link]

- Gotor-Fernández, V., et al. (2022).

- Prévost, M., St-Jean, O., & Guindon, Y. (2010). Synthesis of 1′,2′-cis-Nucleoside Analogues: Evidence of Stereoelectronic Control for SN2 Reactions at the Anomeric Center of Furanosides. Journal of the American Chemical Society, 132(35), 12433–12439.

-

Merck Index. (n.d.). Vorbrüggen Glycosylation. Retrieved from [Link]

- Vorbrüggen, H., & Ruh-Pohlenz, C. (2004). Handbook of nucleoside synthesis. John Wiley & Sons.

- Zhang, H. N., et al. (2017). Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. Molecules, 22(1), 73.

-

Madridge Publishers. (2018). The Synthesis of Ribose and Nucleoside Derivatives. Retrieved from [Link]

-

Kazimierczuk, Z., et al. (1984). Synthesis of 2'-deoxytubercidin, 2'-deoxyadenosine, and related 2'-deoxynucleosides via a novel direct stereospecific sodium salt glycosylation procedure. Semantic Scholar. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2′-Deoxy-2′- C -α-methylpurine Nucleosides. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

- Ellervik, U., & Magnusson, G. (1996). Anomeric Effect in Furanosides. Experimental Evidence from Conformationally Restricted Compounds. Journal of the American Chemical Society, 118(44), 10955–10961.

- Appukkuttan, P., et al. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. Organic Letters, 17(19), 4786–4789.

-

PubMed. (1987). [Synthesis and study of 5-(trialkylsilyl)pyrimidine nucleosides. A new alpha-2'-deoxynucleoside with antiherpes activity]. Retrieved from [Link]

-

RSC Publishing. (2016). Synthesis of novel C-nucleoside analogues bearing an anomeric cyano and a 1,2,3-triazole nucleobase as potential antiviral agents. Retrieved from [Link]

-

Madridge Publishers. (2018). The Synthesis of Ribose and Nucleoside Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Transient protection in nucleoside synthesis using trityl groups: is it necessary to block hydroxyl groups?. Retrieved from [Link]

-

Sci-Hub. (n.d.). Development of a Novel Synthetic Process for 2-Deoxy-3,5-di-O-p-toluoyl-α-l-ribofuranosyl Chloride: A Versatile Intermediate in the Synthesis of 2'-Deoxy-l-ribonucleosides. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Atom efficient synthesis of pyrimidine and purine nucleosides by ball milling. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient Synthesis of Methyl 3,5-Di- O -benzyl-α- d -ribofuranoside and Application to the Synthesis of 2'- C -β-Alkoxymethyluridines. Retrieved from [Link]

-

ChemBK. (2024). 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of a Novel Synthetic Process for 2-Deoxy-3,5-di- O - p -toluoyl-α- l -ribofuranosyl Chloride: A Versatile Intermediate in the Synthesis of 2'-Deoxy- l -ribonucleosides. Retrieved from [Link]

-

MDPI. (2023). Synthesis of 2-Deoxyglycosides with Exclusive β-Configuration Using 2-SAc Glycosyl Bromide Donors. Retrieved from [Link]

-

PubMed. (2007). Efficient synthesis of methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside and application to the synthesis of 2'-C-beta-alkoxymethyluridines. Retrieved from [Link]

- Leonard, N. J., & Sciavolino, F. C. (1968). Stereochemistry of the anomers of methyl 2-deoxy-D-ribofuranoside. Synthesis of methyl 5-(6-aminopurin-9-yl)-2,5-dideoxy-alpha-D-ribofuranoside, a "reversed" nucleoside. The Journal of Organic Chemistry, 33(8), 3169–3174.

- Google Patents. (n.d.). WO2006095359A1 - Synthesis of 2-deoxy-2, 2-di fluoro-d-ribo furanose-3, 5 di(4-methy/4-nitro-chloro)benzoate and its conversion to gemcitabine hydrochloride thereof.

-

National Institutes of Health. (2011). Methods for 2-Deoxyglycoside Synthesis. Retrieved from [Link]

-

ResearchGate. (2020). The development of β-selective glycosylation reactions with benzyl substituted 2-deoxy-1,4-dithio-D- erythro -pentofuranosides: enabling practical multi-gram syntheses of 4'-Thio-2'-deoxycytidine (T-dCyd) and 5-aza-4'-thio-2'-deoxycytidine (aza-T-dCyd) to support clinical development. Retrieved from [Link]

Sources

- 1. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. madridge.org [madridge.org]

- 3. biosynth.com [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. Vorbrüggen Glycosylation [drugfuture.com]

- 6. [Synthesis and study of 5-(trialkylsilyl)pyrimidine nucleosides. A new alpha-2'-deoxynucleoside with antiherpes activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. madridge.org [madridge.org]

- 8. sci-hub.ru [sci-hub.ru]

- 9. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 14. researchgate.net [researchgate.net]

- 15. pubs.rsc.org [pubs.rsc.org]

A Technical Guide to Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside: A Cornerstone Precursor for Antiviral Nucleoside Analogs

Authored for Drug Development Professionals, Researchers, and Scientists

Abstract

The synthesis of effective antiviral agents, particularly 2'-deoxynucleoside analogs, is a critical endeavor in medicinal chemistry. These molecules function by mimicking natural nucleosides, thereby interrupting viral replication.[1][2] A successful synthesis hinges on the strategic use of protected sugar moieties that can be efficiently coupled with various nucleobases. This guide provides an in-depth examination of Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside, a pivotal precursor in this field. We will explore its synthesis, its conversion into a reactive glycosyl donor, its application in stereoselective glycosylation reactions, and the ultimate mechanism of action of the antiviral agents derived from it. This document serves as a technical resource, elucidating the chemical principles and experimental logic that underpin its use in the development of life-saving therapeutics.

Introduction: The Strategic Importance of 2-Deoxy-D-Ribose Intermediates

Nucleoside analogs are a highly successful class of therapeutics, forming the backbone of many antiviral and anticancer treatments.[3][4] Their efficacy lies in their structural similarity to endogenous nucleosides, the building blocks of DNA and RNA.[5] By introducing subtle modifications to the sugar or base moiety, these analogs can be selectively recognized by viral enzymes (like polymerases or reverse transcriptases) over their host cell counterparts.[6][7]

The synthesis of 2'-deoxynucleoside analogs presents a unique challenge: the absence of a substituent at the C2' position of the ribose ring removes the possibility of "neighboring group participation," a common strategy used to control the stereochemistry at the anomeric (C1') center.[8][9] Therefore, the preparation of a stable, well-defined 2-deoxyribose precursor is paramount. This compound emerges as a superior choice for this role due to several key advantages:

-

Stability: The methyl glycoside at the anomeric position is stable, allowing for purification and handling.

-

Strategic Protection: The toluoyl (Tol) groups at the C3 and C5 positions are robust protecting groups. They are crystalline, aiding in the purification of intermediates, and can be removed under basic conditions (e.g., with sodium methoxide) that typically do not harm the newly formed nucleoside.

-

Activation Potential: The anomeric methyl group can be readily converted into a better leaving group, such as a halide, to create a highly reactive glycosyl donor for coupling with nucleobases.[10][11]

This guide will systematically detail the journey from this precursor to a functional antiviral pharmacophore.

Synthesis and Properties of the Core Precursor

The journey begins with the synthesis of this compound. The typical starting material is the commercially available and relatively inexpensive 2-deoxy-D-ribose.[12]

Synthetic Workflow

The synthesis is a two-step process designed for efficiency and control. First, the anomeric position is protected as a methyl glycoside. Second, the hydroxyl groups at the C3 and C5 positions are acylated with toluoyl chloride.

Caption: Synthetic workflow from 2-deoxy-D-ribose to the target precursor.

Detailed Experimental Protocol: Synthesis of this compound

-

Step 1: Methyl Glycoside Formation

-

Suspend 2-deoxy-D-ribose in methanol (MeOH).

-

Add a catalytic amount of a strong acid (e.g., HCl or Dowex-50 resin).

-

Stir the reaction at room temperature until the starting material is consumed (monitored by Thin Layer Chromatography - TLC). The acid catalyzes the formation of the furanoside ring and its subsequent trapping as a mixture of α and β methyl glycosides.

-

Neutralize the acid catalyst (e.g., with sodium bicarbonate or by filtering off the resin).

-

Remove the solvent under reduced pressure to yield crude methyl 2-deoxy-D-ribofuranoside as an oil. This intermediate is often used directly in the next step without extensive purification.

-

-

Step 2: Di-O-toluoylation

-

Dissolve the crude methyl 2-deoxy-D-ribofuranoside in anhydrous pyridine, and cool the solution in an ice bath (0 °C). Pyridine acts as both the solvent and the base to neutralize the HCl generated during the reaction.

-

Slowly add p-toluoyl chloride (Tol-Cl, >2 equivalents) to the solution. The toluoyl groups are chosen for their ability to induce crystallinity in the product, simplifying purification.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by adding cold water.

-

Extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate.

-

Wash the organic layer successively with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by recrystallization or column chromatography to yield the final product as a solid.[13]

-

Physicochemical Properties

A summary of the key properties of the title compound is presented below.

| Property | Value | Reference |

| CAS Number | 4330-34-1 | [13] |

| Molecular Formula | C₂₂H₂₄O₆ | [13] |

| Molecular Weight | 384.42 g/mol | [13] |

| Appearance | Oil to Pale Beige Sticky Solid | [13] |

| Storage Temperature | -20°C | [13] |

Activation and Glycosylation: Forging the Nucleoside Bond

The methyl glycoside is a stable precursor, but it is not reactive enough for coupling with a nucleobase. The core of nucleoside synthesis lies in converting the anomeric methyl group into a good leaving group, typically a halide, to generate a reactive glycosyl donor.

Preparation of the Glycosyl Donor: 2-Deoxy-3,5-di-O-toluoyl-D-ribofuranosyl Chloride

The most common strategy is the conversion of the methyl glycoside to a glycosyl chloride. This is a critical step that primes the sugar for the subsequent nucleophilic substitution by the nucleobase.

-

Experimental Rationale: This transformation is typically achieved by treating the precursor with HCl gas in an anhydrous solvent like dichloromethane. The acid protonates the anomeric oxygen, converting it into a good leaving group (methanol), which is then displaced by the chloride ion. Anhydrous conditions are crucial to prevent hydrolysis of the reactive chloride product.[14]

Caption: Activation of the precursor and subsequent glycosylation reaction.

The Glycosylation Reaction

This is the key bond-forming step where the activated sugar is coupled with a heterocyclic nucleobase. The Vorbrüggen glycosylation is a widely used and reliable method.[5]

-

Causality Behind the Method:

-

Nucleobase Preparation: The nucleobase (e.g., thymine, cytosine, adenine) is first silylated (e.g., with HMDS and a catalyst like ammonium sulfate). This increases its solubility in organic solvents and enhances the nucleophilicity of the ring nitrogen that will attack the sugar.

-

Coupling: The silylated base is reacted with the glycosyl chloride donor in the presence of a Lewis acid catalyst (e.g., SnCl₄, TMSOTf).

-

Stereochemical Control: The lack of a C2 participating group means that the reaction often yields a mixture of anomers (α and β). However, the reaction conditions (solvent, temperature, Lewis acid) can be optimized to favor the formation of the biologically relevant β-anomer. The thermodynamically more stable product is often the β-anomer, and reaction conditions can be tuned to allow for equilibration towards this isomer.[8]

-

Example Glycosylation Conditions

The choice of conditions is critical for achieving good yields and selectivity.

| Nucleobase | Lewis Acid | Solvent | Typical Outcome (β:α ratio) |

| Thymine | SnCl₄ | Acetonitrile | Good to excellent, high β-selectivity |

| Uracil | TMSOTf | DCE | Good, moderate to high β-selectivity |

| Adenine | SnCl₄ | Acetonitrile | Moderate, often requires optimization |

| Guanine | TMSOTf | DCE | Challenging due to lower solubility |

This table represents generalized outcomes; specific results depend on precise conditions.

Deprotection and Mechanism of Antiviral Action

Following successful glycosylation, the toluoyl protecting groups are removed to yield the final nucleoside analog. This is typically achieved by transesterification using a catalytic amount of sodium methoxide in methanol (Zemplén deprotection).

The Final Step: Deprotection

The reaction is clean and efficient, yielding the free nucleoside and methyl toluate as a byproduct, which is easily removed.

Mechanism of Action: A Trojan Horse Strategy

The synthesized 2'-deoxynucleoside analog is not active in itself. It must be converted into its triphosphate form within the host cell to exert its antiviral effect.[1][6]

-

Cellular Uptake: The nucleoside analog enters the cell.

-

Phosphorylation: Host or viral kinases sequentially phosphorylate the analog at the 5'-hydroxyl group, converting it first to the monophosphate, then diphosphate, and finally the active triphosphate form.[15]

-

Inhibition of Viral Polymerase: The nucleoside triphosphate analog now resembles a natural deoxynucleotide triphosphate (dNTP). It competes with the natural dNTPs for the active site of the viral DNA polymerase or reverse transcriptase.[7]

-

Chain Termination: Once incorporated into the growing viral DNA chain, the analog halts further elongation. This can happen because it lacks the 3'-hydroxyl group necessary for the next phosphodiester bond to form (obligate chain termination) or because its modified structure sterically hinders the polymerase from adding the next nucleotide (non-obligate chain termination).[6][15]

This process effectively shuts down viral replication, allowing the host immune system to clear the infection.

Caption: Mechanism of Action for a 2'-deoxynucleoside antiviral agent.

Conclusion

This compound is more than just a chemical intermediate; it is a versatile and strategically designed platform for the synthesis of a wide array of 2'-deoxynucleoside analogs. Its stability, the advantageous properties of its protecting groups, and its straightforward activation to a reactive glycosyl donor make it an invaluable tool in the arsenal of medicinal chemists. Understanding the causality behind its synthesis and application—from the choice of protecting groups to the fine-tuning of glycosylation reactions—is essential for the rational design and development of next-generation antiviral therapeutics that can address both existing and emerging viral threats.

References

-

G. V. R. Krishna, G. V. R. & Duddukuri, S. P. (2018). A greener enantioselective synthesis of the antiviral agent North-methanocarbathymidine (N-MCT) from 2-deoxy-d-ribose. National Institutes of Health. [Link]

-

Hulpia, F., et al. (2021). Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. National Institutes of Health. [Link]

-

Kumari, A., et al. (2022). Double-headed nucleosides: Synthesis and applications. National Institutes of Health. [Link]

-

Meanwell, N. A., et al. (2018). A short de novo synthesis of nucleoside analogs. ResearchGate. [Link]

-

Karabasanagouda, T. (2018). The Synthesis of Ribose and Nucleoside Derivatives. Madridge Publishers. [Link]

-

Chen, K., & Chang, F. (2019). Synthesis of L-Deoxyribonucleosides from D-Ribose. ResearchGate. [Link]

-

Unknown Author. (n.d.). Examples of antiviral drugs synthesized from l-ribose and its derivatives. ResearchGate. [Link]

-

Jeannot, F., et al. (2003). Synthesis and Antiviral Evaluation of 2'-deoxy-2'-C-trifiuoromethyl beta-D-ribonucleoside Analogues Bearing the Five Naturally Occurring Nucleic Acid Bases. PubMed. [Link]

-

Murakami, E., et al. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. PubMed. [Link]

-

Medina, S., et al. (2024). Phenanthroline-Assisted Stereoselective Synthesis of 2-Deoxy Glycosides. National Institutes of Health. [Link]

-

Dhaked, D. K., et al. (2021). A review: Mechanism of action of antiviral drugs. ResearchGate. [Link]

-

Unknown Author. (n.d.). 2-Deoxy-D-Ribose: A Vital Chemical Reagent for Research & Development. Medium. [Link]

- Kim, C., et al. (2005). Method for producing 2-deoxy-l-ribose.

-

Unknown Author. (n.d.). Development of a Novel Synthetic Process for 2-Deoxy-3,5-di-O-p-toluoyl-α-l-ribofuranosyl Chloride: A Versatile Intermediate in the Synthesis of 2. Sci-Hub. [Link]

-

Wang, G., et al. (2003). Development of a Novel Synthetic Process for 2-Deoxy-3,5-di- O - p -toluoyl-α- l -ribofuranosyl Chloride: A Versatile Intermediate in the Synthesis of 2'-Deoxy- l -ribonucleosides. ResearchGate. [Link]

-

Unknown Author. (n.d.). Mechanisms of action of antiviral drugs. EBSCO. [Link]

-

Dhaked, D. K., et al. (2021). A review: Mechanism of action of antiviral drugs. PubMed Central. [Link]

-

Muller, L. (n.d.). Mechanisms of Action in Antiviral Drugs Targeting RNA Viruses. Longdom Publishing. [Link]

-

Bennett, C. S. (2018). Methods for 2-Deoxyglycoside Synthesis. ACS Publications. [Link]

-

Medina, S., et al. (2018). Methods for 2-Deoxyglycoside Synthesis. Semantic Scholar. [Link]

-

Zhu, Y., & Bennett, C. S. (2018). Direct Synthesis of 2-Deoxy-β-Glycosides via Anomeric O -Alkylation with Secondary Electrophiles. ResearchGate. [Link]

-

Unknown Author. (n.d.). How to Synthesize 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose for Medical Purposes?. Stanford Chemicals. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 3. Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Double-headed nucleosides: Synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. madridge.org [madridge.org]

- 11. 3,5-Di-O-(p-toluyl)-2-deoxy-D-ribofuranosyl chloride (CAS 4330-21-6) | Abcam [abcam.com]

- 12. nbinno.com [nbinno.com]

- 13. METHYL 2-DEOXY-3,5-DI-O-P-TOLUOYL-D-*RIB OFURANOSIDE | 4330-34-1 [amp.chemicalbook.com]

- 14. Page loading... [guidechem.com]

- 15. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Modern Therapeutics: A Technical Guide to the Discovery and Evolution of 2-Deoxy-D-Ribose and Its Derivatives

Abstract

This technical guide provides a comprehensive exploration of the discovery, synthesis, and therapeutic applications of 2-deoxy-D-ribose and its derivatives. From its foundational role in the structure of deoxyribonucleic acid (DNA) to its transformation into potent antiviral and anticancer agents, the journey of this deceptively simple monosaccharide has been a cornerstone of medicinal chemistry and drug development. This document delves into the historical context of its discovery, details the evolution of synthetic methodologies, and examines the mechanisms of action that underpin the profound biological activity of its derivatives. With a focus on providing actionable insights for researchers, this guide includes detailed experimental protocols, quantitative data, and visual representations of key chemical and biological processes.

The Dawn of a New Era in Biochemistry: The Discovery of 2-Deoxy-D-Ribose

The story of 2-deoxy-D-ribose is intrinsically linked to our understanding of the very blueprint of life. In the early 20th century, the chemical nature of nucleic acids was a subject of intense investigation. It was the meticulous work of Russian-born American biochemist Phoebus Levene that laid the groundwork for our modern understanding.

In 1909, Levene first isolated D-ribose from ribonucleic acid (RNA).[1] This discovery was a significant step forward, but the composition of the nucleic acid found in the thymus gland remained elusive. For two decades, Levene and his contemporaries worked to characterize this second form of nucleic acid. Finally, in 1929, Levene successfully identified a novel pentose sugar from this "thymus nucleic acid" which he named 2-deoxy-D-ribose .[1][2] His work demonstrated that this new sugar was a derivative of D-ribose, lacking a hydroxyl group at the 2' position.[1]